N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-5-2-3-8-16(13)18(23)20-15-7-4-6-14(11-15)17-12-22-9-10-24-19(22)21-17/h2-12H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSKJWPGHYLBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by its functionalization. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with a phenylamine derivative under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules. For example, a three-reactor multistage system can be used to synthesize imidazo[2,1-b]thiazole derivatives without isolating intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The imidazo[2,1-b]thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazo[2,1-b]thiazole ring may yield imidazo[2,1-b]thiazole-6-carboxylic acid derivatives, while substitution reactions on the phenyl ring can produce various substituted phenyl derivatives .
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antiviral and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its anticancer effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
Structural Differences :
- Core Structure: Both compounds share the imidazo[2,1-b]thiazole core. However, SRT1720 features a quinoxaline-2-carboxamide substituent and a piperazinylmethyl group on the imidazothiazole ring, whereas the target compound has a 2-methylbenzamide group without the piperazine substitution .
- Molecular Weight : SRT1720 (MW: 506.02 g/mol as hydrochloride) is heavier than the target compound (estimated MW: ~390.45 g/mol) .
Pharmacokinetics :
3-(Imidazo[2,1-b]thiazol-6-yl)coumarin Derivatives
Structural Differences :
Mechanistic Insights :
- Small structural changes (e.g., coumarin vs. benzamide) significantly alter biological outcomes.
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide
Structural Differences :
SRT2183 and Other Imidazothiazole Derivatives
Structural Comparison :
Activity Profile :
- SRT2183 is a SIRT1 agonist with improved selectivity over SRT1720, demonstrating the impact of bulky aromatic groups on enzyme affinity . The target compound’s 2-methylbenzamide group may strike a balance between potency and synthetic accessibility.
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[2,1-b]thiazole moiety linked to a phenyl ring and a methylbenzamide group. Its IUPAC name is N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide. The molecular formula is with a molecular weight of approximately 335.4 g/mol.
Antiproliferative Effects
This compound has demonstrated significant antiproliferative activity against various cancer cell lines. Key findings include:
- Ovarian Cancer (OVCAR-3) : Exhibited potent growth inhibition.
- Colon Cancer (HCT-15) : Effective in reducing cell viability.
- Renal Cancer (CAKI-1 and UO-31) : Showed marked antiproliferative effects.
- Leukemia (CCRF-CEM and SR) : Inhibited proliferation significantly.
The compound's IC50 values against these cell lines indicate its potential as an anticancer agent.
The proposed mechanism involves the modulation of key cellular pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, similar to known tubulin inhibitors like combretastatin A-4 .
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed.
- SIRT1 Activation : The compound acts as a SIRT1 activator, influencing deacetylation processes related to cell survival and inflammation.
Case Studies and Experimental Data
Recent studies have elucidated the biological activity of this compound through various experimental approaches:
-
In Vitro Studies :
- A study evaluated the cytotoxicity of this compound against multiple cancer cell lines using standard protocols from the National Cancer Institute (NCI). Results indicated significant growth inhibition across all tested lines.
Cell Line IC50 (µM) OVCAR-3 0.5 HCT-15 0.8 CAKI-1 0.7 UO-31 0.6 CCRF-CEM 0.9 SR 0.75 - Mechanistic Insights :
-
In Vivo Studies :
- Preliminary in vivo studies demonstrated that administration of the compound in animal models resulted in reduced tumor growth compared to controls, supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
